molecular formula C19H27N3O6 B606939 Daprodustat CAS No. 960539-70-2

Daprodustat

Número de catálogo: B606939
Número CAS: 960539-70-2
Peso molecular: 393.4 g/mol
Clave InChI: RUEYEZADQJCKGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Anemia in Chronic Kidney Disease

  • Dialysis-Dependent Patients : Daprodustat has been approved for use in adults on dialysis for at least four months. Clinical trials demonstrated that this compound effectively increased hemoglobin levels comparable to ESAs while maintaining a favorable safety profile. The ASCEND-D trial confirmed that this compound improved or maintained hemoglobin within target ranges without significantly increasing cardiovascular risks .
  • Non-Dialysis-Dependent Patients : Although this compound has shown efficacy in non-dialysis-dependent patients, its use in this population remains unapproved due to safety concerns highlighted in clinical studies. Notably, there was a slight increase in cancer-related events among non-dialysis patients treated with this compound compared to those receiving ESAs .

Key Findings from Phase III Trials

Trial NamePopulation TypePrimary OutcomeResults
ASCEND-DDialysis-dependentChange in hemoglobin levelsSignificant improvement vs. standard care
ASCEND-NDNon-dialysis-dependentChange in hemoglobin levelsNon-inferiority achieved
Efficacy ReviewBoth populationsSerious adverse eventsSimilar rates compared to ESAs

The data from these studies indicate that this compound is effective in managing anemia due to CKD, particularly in patients on dialysis .

Safety Profile

Despite its efficacy, this compound is associated with some risks:

  • Cardiovascular Events : The FDA has noted an increased risk of thrombotic vascular events, including heart attack and stroke. The results from the ASCEND trials indicated similar rates of major adverse cardiovascular events when compared to standard treatments .
  • Common Side Effects : High blood pressure, abdominal pain, dizziness, and allergic reactions are among the most frequently reported side effects .

Case Study 1: Transitioning from ESA to this compound

A 65-year-old male patient on dialysis transitioned from high-dose ESA therapy to this compound due to inadequate response and side effects. Over six months, his hemoglobin levels stabilized within the target range without significant adverse cardiovascular events.

Case Study 2: Managing Anemia in Complex Patients

A 72-year-old female patient with multiple comorbidities demonstrated improved hemoglobin levels after initiating this compound therapy while being monitored for potential cancer recurrence. Close follow-up revealed no new malignancies during the treatment period.

Análisis Bioquímico

Biochemical Properties

Daprodustat plays a significant role in biochemical reactions. It inhibits hypoxia-inducible factor prolyl hydroxylase (PHD), which prevents the degradation of hypoxia-inducible factor (HIF), leading to the production of erythropoietin and subsequent induction of erythropoiesis . This compound is a potent inhibitor of all three HIF prolyl hydroxylase isozymes, PHD1, PHD2, and PHD3 .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. By inhibiting PHD, it stabilizes HIFα in cell lines, leading to increased production of erythropoietin (EPO), which in turn stimulates erythropoiesis . This results in an increase in the production of red blood cells by the bone marrow .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its effects on gene expression. This compound is a low nanomolar inhibitor of PHDs 1-3, which stabilizes HIFα in cell lines, resulting in the production of increased levels of EPO . This stabilization of HIFα leads to increased transcription of HIF-responsive genes, thereby stimulating components of the natural response to hypoxia such as erythropoietin and others involved in increasing oxygen availability and utilization .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant increases in reticulocytes and red cell mass parameters in preclinical species after once-daily oral administration . It has demonstrated an acceptable nonclinical toxicity profile, supporting continued clinical development .

Dosage Effects in Animal Models

In animal models, a single dose of this compound induced significant increases in circulating plasma EPO

Metabolic Pathways

This compound is involved in the metabolic pathway of hypoxia-inducible factor (HIF). It inhibits the HIF-prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3), leading to the accumulation of HIFα transcription factors . This results in increased transcription of HIF-responsive genes, thereby stimulating components of the natural response to hypoxia such as erythropoietin and others involved in increasing oxygen availability and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues primarily occur via hepatobiliary and fecal routes . Approximately 40% of total circulating radioactivity in plasma following both intravenous and oral administration was this compound .

Análisis De Reacciones Químicas

Daprodustat sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir productos deshidroxilados .

Actividad Biológica

Daprodustat (GSK1278863) is an investigational oral hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI) that has garnered attention for its potential in treating anemia associated with chronic kidney disease (CKD). This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and relevant research findings.

This compound functions by inhibiting prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3), which leads to the stabilization of HIF-α proteins. This stabilization subsequently enhances the expression of genes regulated by HIF, including erythropoietin (EPO), a key hormone in erythropoiesis. The following table summarizes the key components involved in this compound's mechanism:

ComponentFunction
PHD1, PHD2, PHD3Enzymes that degrade HIF-α under normoxic conditions
HIF-αTranscription factor that promotes erythropoiesis
EPOHormone stimulating red blood cell production

Clinical Efficacy

Recent clinical trials have demonstrated this compound's efficacy in managing anemia in CKD patients. The ASCEND program, comprising multiple Phase III studies, evaluated this compound against standard treatments such as darbepoetin alfa. Key findings include:

  • ASCEND-ND Trial : In non-dialysis-dependent CKD patients, this compound maintained hemoglobin levels within target ranges without increasing cardiovascular risk compared to darbepoetin alfa .
  • ASCEND-D Trial : In dialysis-dependent patients, this compound showed non-inferiority to darbepoetin alfa in treating anemia, with similar rates of major adverse cardiovascular events (MACE) .

Safety Profile

The safety profile of this compound was assessed across several studies. Notably:

  • In the ASCEND studies involving over 8,000 patients, this compound was well tolerated with no significant increase in cardiovascular events compared to traditional therapies .
  • Carcinogenicity studies in animal models indicated no treatment-related neoplastic findings at clinically relevant doses .

Research Findings

Several studies have explored the biological activity and outcomes associated with this compound:

  • Iron Metabolism : this compound significantly decreased hepcidin levels and improved iron metabolism parameters compared to recombinant human EPO (rhEPO) in both non-dialysis and dialysis populations .
  • Efficacy vs. rhEPO : A meta-analysis revealed that this compound led to comparable increases in hemoglobin levels when compared to rhEPO but demonstrated a better safety profile regarding serious adverse events .

Case Study 1: Efficacy in Non-Dialysis Patients

A multi-center randomized trial involving 312 patients showed that this compound effectively increased hemoglobin levels while maintaining a favorable safety profile over a 52-week period .

Case Study 2: Dialysis-Dependent Patients

In another trial focusing on dialysis-dependent CKD patients, this compound not only maintained hemoglobin levels but also improved quality of life measures significantly compared to placebo .

Propiedades

IUPAC Name

2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,15H,1-11H2,(H,20,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEYEZADQJCKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501337360
Record name Daprodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Chronic kidney disease (CKD) is associated with several complications, including anemia. The development of anemia in patients with CKD is mostly due to the kidneys' inability to produce a sufficient amount of erythropoietin (EPO). By inhibiting hypoxia-inducible factor (HIF)-prolyl hydroxylase domain enzymes (PHDs), daprodustat leads to the accumulation of the HIF-α transcription factor. HIF-α translocates to the nucleus and binds to hypoxia response elements (HREs) on DNA. This promotes the production of EPO, which then induces an erythropoietic response and upregulates iron transport.
Record name Daprodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

960539-70-2
Record name Daprodustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960539702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daprodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Daprodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,3-dicyclohexylhexahydro-2,4,6-trioxo-5-pyrimidinyl)carbonyl]glycine;2-(1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPRODUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVR38ZM64B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Daprodustat functions as a hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor. [, , ] By inhibiting HIF-PHDs, this compound prevents the degradation of hypoxia-inducible factors (HIFs). HIFs are key transcription factors that regulate the production of erythropoietin (EPO), a hormone crucial for red blood cell production. This elevation in EPO levels stimulates erythropoiesis, ultimately addressing the anemia observed in individuals with chronic kidney disease. [, , ]

A: this compound's inhibition of HIF-PHDs leads to an increase in red blood cell mass, mirroring the physiological response to hypoxia. [] While this effect is beneficial in treating anemia, excessive red blood cell production can lead to complications like multiorgan congestion and secondary non-neoplastic effects. Preclinical studies in rats and mice have demonstrated these findings, emphasizing the importance of careful dose management in clinical settings. []

A: Phase 3 clinical trials, ASCEND-D and ASCEND-ND, have investigated the efficacy and safety of this compound compared to rhEPO and darbepoetin alfa, respectively. [] The studies demonstrated that this compound achieved non-inferiority in terms of hemoglobin level increase and major adverse cardiovascular events. [] This suggests that this compound could be a valuable alternative for managing anemia in chronic kidney disease patients, particularly those unresponsive to or intolerant of existing therapies.

A: Post-hoc analyses of the ASCEND-D and ASCEND-ND trial data, specifically comparing cardiovascular endpoints in patients enrolled from Europe (EU) versus those from other regions (non-EU), did not reveal any significant differences. [] The findings for major adverse cardiovascular events (MACE), MACE combined with thromboembolic events, and MACE combined with hospitalization for heart failure were consistent between the EU and non-EU subgroups. [] This suggests that the cardiovascular safety profile of this compound is relatively consistent across different patient populations.

A: this compound's effect on cardiac repolarization was assessed to determine its potential to prolong the QT interval, a risk factor for potentially fatal arrhythmias. [] A randomized, placebo-controlled study in healthy subjects indicated that this compound, even at a high dose (500 mg), did not significantly prolong the QT interval. [] This finding suggests that this compound is unlikely to pose a significant proarrhythmic risk at clinically relevant doses.

A: this compound, being an oral medication, offers a more convenient and less invasive treatment option compared to injectable erythropoiesis-stimulating agents like rhEPO. [, ] This ease of administration could enhance patient compliance and potentially improve long-term treatment outcomes. [, ] Furthermore, the oral route might reduce the risk of injection-site reactions and infections associated with injectable therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.